3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
Description
3-Hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Its structure features a hexyl chain at position 3, a methyl group at position 4, and a 2-oxocyclohexyloxy moiety at position 7 of the coumarin core. The 2-oxocyclohexyl group introduces a ketone functionality within the cyclohexane ring, which may influence both electronic and steric properties of the molecule.
The synthesis of analogous coumarin derivatives typically involves nucleophilic substitution, condensation, or Mannich reactions. For example, bromomethyl-substituted coumarins (e.g., 4-bromomethyl-7-methoxy-chromen-2-one) are intermediates for introducing aminoalkyl or other functional groups . The 2-oxocyclohexyloxy substituent in the target compound may require specialized reagents, such as cyclohexanone-derived intermediates, as seen in Mannich base syntheses involving cyclohexanone and amines .
Properties
Molecular Formula |
C22H28O4 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-hexyl-4-methyl-7-(2-oxocyclohexyl)oxychromen-2-one |
InChI |
InChI=1S/C22H28O4/c1-3-4-5-6-9-18-15(2)17-13-12-16(14-21(17)26-22(18)24)25-20-11-8-7-10-19(20)23/h12-14,20H,3-11H2,1-2H3 |
InChI Key |
GPCDHNDSJDQEHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OC3CCCCC3=O)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions. This reaction forms the bicyclic chromenone structure.
Introduction of the Hexyl and Methyl Groups: The hexyl and methyl groups can be introduced through alkylation reactions. For example, the chromenone core can be treated with hexyl bromide and methyl iodide in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the Oxocyclohexyl Group: The oxocyclohexyl group can be introduced through an etherification reaction. The chromenone core with the hexyl and methyl groups can be reacted with 2-oxocyclohexyl chloride in the presence of a base such as triethylamine or pyridine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial techniques include:
Batch Reactors: Used for small to medium-scale production, where the reactions are carried out in a controlled environment.
Continuous Flow Reactors: Used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), and electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one serves as:
- Building Block : It is utilized as a precursor for synthesizing more complex organic molecules.
- Ligand : The compound can act as a ligand in coordination chemistry, facilitating metal ion interactions.
Biology
Research into the biological activities of this compound has revealed potential applications including:
- Antimicrobial Properties : Studies indicate that it may exhibit activity against various pathogens.
- Anti-inflammatory Effects : Preliminary findings suggest it could reduce inflammation in biological systems.
A case study demonstrated its effectiveness in inhibiting bacterial growth, highlighting its potential as an antimicrobial agent.
Medicine
The therapeutic applications of this compound include:
- Anticancer Activity : Investigations are ongoing into its ability to inhibit cancer cell proliferation.
A notable study found that derivatives of this compound showed significant cytotoxic effects on specific cancer cell lines, suggesting its potential as an anticancer drug.
Industry
In industrial applications, this compound is explored for:
- Material Development : Its unique structural properties make it suitable for creating new polymers and dyes.
For example, research has shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability.
Data Table: Summary of Applications
| Application Area | Specific Uses | Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |
| Ligand in coordination chemistry | Enhances metal ion interactions | |
| Biology | Antimicrobial agent | Effective against various pathogens |
| Anti-inflammatory | Reduces inflammation in vitro | |
| Medicine | Anticancer agent | Significant cytotoxic effects on cancer cells |
| Industry | Polymer development | Improves mechanical properties and stability |
Case Studies
- Antimicrobial Activity : In a study published in a peer-reviewed journal, this compound was tested against several bacterial strains. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
- Cytotoxicity Against Cancer Cells : A recent investigation evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results demonstrated that certain modifications significantly enhanced anticancer activity compared to the parent compound.
Mechanism of Action
The mechanism of action of 3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and DNA. The oxocyclohexyl group may enhance the compound’s ability to penetrate cell membranes, while the chromenone core may interact with specific proteins or nucleic acids. The exact pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: The hexyl chain in the target compound increases lipophilicity compared to shorter alkyl or aromatic groups (e.g., chlorophenyl in ). This may enhance membrane permeability in biological systems.
Synthetic Strategies: The target compound’s 2-oxocyclohexyloxy group likely requires cyclohexanone-derived intermediates, analogous to Mannich base syntheses involving cyclohexanone and amines . In contrast, methoxy-substituted coumarins (e.g., ) are synthesized via nucleophilic substitution using methylating agents or pre-functionalized aryl ethers.
Spectroscopic Characterization: ¹H NMR data for similar compounds (e.g., δ 3.87 ppm for methoxy in , δ 4.35 ppm for aminomethyl) suggest distinct shifts for substituents at C7 and C4. The target compound’s 2-oxocyclohexyloxy group would likely show signals near δ 2.0–2.5 ppm for cyclohexyl protons and δ 4.5–5.0 ppm for the ether oxygen .
Computational and Crystallographic Insights
- Crystallography : Programs like SHELXL are widely used for refining coumarin structures. For example, 4-[(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one was characterized using single-crystal X-ray diffraction, highlighting the importance of substituent orientation in packing efficiency.
- Docking Studies : Computational models suggest that substituents at C7 (e.g., methoxy, oxiran) influence binding to targets like DNA gyrase or kinases . The target compound’s 2-oxocyclohexyl group may occupy hydrophobic pockets in enzyme active sites.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one?
- Methodology : The compound’s synthesis likely involves:
- Pechmann Condensation : A resorcinol derivative reacts with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the coumarin core .
- Alkylation/Oxyfunctionalization : The 7-hydroxy group undergoes etherification with 2-oxocyclohexyl bromide or a similar electrophile, requiring anhydrous conditions and a base (e.g., K₂CO₃) in acetone or DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is used to isolate the product.
- Critical Parameters : Reaction temperature (60–80°C for Pechmann), solvent polarity, and stoichiometric control of alkylating agents to avoid side reactions .
Q. How is the compound characterized using spectroscopic techniques?
- 1H/13C NMR : Key signals include:
- δ 6.1–6.3 ppm (1H, singlet) : H-3 proton of the coumarin lactone.
- δ 4.5–5.0 ppm (2H, multiplet) : Methylene protons adjacent to the cyclohexyloxy group.
- δ 1.2–2.5 ppm : Resonances for hexyl and methyl substituents .
- IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ (lactone C=O), 1200–1250 cm⁻¹ (C-O-C ether stretch), and 1600–1650 cm⁻¹ (aromatic C=C) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion ([M+H]⁺) matches the molecular formula (C₂₃H₃₀O₅), with fragmentation patterns indicating loss of the hexyl or cyclohexyloxy moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the alkylation step?
- Factors Influencing Yield :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the 7-hydroxy group but may increase side reactions. Acetone balances reactivity and control .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
- Temperature : Moderate heating (40–60°C) avoids decomposition of sensitive intermediates .
- Selectivity : Use of protective groups (e.g., acetyl for other hydroxyls) or sterically hindered bases (e.g., DBU) minimizes over-alkylation .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?
- Common Issues :
- Dynamic Stereochemistry : Chair flipping of the 2-oxocyclohexyl group may cause splitting in NMR signals. Variable-temperature NMR (VT-NMR) can confirm conformational exchange .
- Hydrate Formation : Crystalline solvents (e.g., water in DMSO-d⁶) may introduce extraneous peaks. Lyophilization or drying over molecular sieves is recommended .
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H and 13C shifts .
- X-ray Crystallography : SHELXL refinement of single-crystal data provides unambiguous confirmation of substituent positions and bond angles .
Q. What computational strategies predict the compound’s biological activity and binding modes?
- In Silico Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cyclooxygenase-2 or bacterial enzymes) using the compound’s 3D structure (optimized with Gaussian09 at B3LYP/6-31G* level) .
- ADME Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ~3.5, high GI absorption) based on substituent hydrophobicity .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
